molecular formula C7H9ClN2O B2912443 Methyl picolinimidate hydrochloride CAS No. 403612-90-8

Methyl picolinimidate hydrochloride

Cat. No.: B2912443
CAS No.: 403612-90-8
M. Wt: 172.61
InChI Key: OHPLCNGZNRSUCW-UHFFFAOYSA-N
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Description

Methyl picolinimidate hydrochloride: is a chemical compound with the molecular formula C₇H₉ClN₂O . It is a derivative of picolinic acid and is commonly used in various chemical and biological applications. The compound is known for its ability to form stable complexes with metal ions, making it useful in various research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl picolinimidate hydrochloride can be synthesized through a multi-step process involving the reaction of 2-cyanopyridine with sodium methoxide in anhydrous methanol. The reaction mixture is stirred overnight at room temperature, followed by the addition of acetic acid to neutralize the solution. The resultant product is then precipitated using diethyl ether and filtered to obtain crude methyl picolinimidate .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl picolinimidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted picolinimidates, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl picolinimidate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl picolinimidate hydrochloride involves its ability to form stable complexes with metal ions. This property is exploited in various applications, such as protein modification and catalysis. The compound interacts with metal ions through its imidate group, forming chelates that can alter the reactivity and stability of the metal ions .

Comparison with Similar Compounds

  • Methyl iminopicolinate
  • Methyl picolinate
  • Picolinic acid

Comparison: Methyl picolinimidate hydrochloride is unique due to its imidate group, which provides distinct reactivity compared to other similar compounds like methyl picolinate and picolinic acid. The imidate group allows for the formation of stable metal complexes, making it particularly useful in coordination chemistry and catalysis .

Properties

IUPAC Name

methyl pyridine-2-carboximidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c1-10-7(8)6-4-2-3-5-9-6;/h2-5,8H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPLCNGZNRSUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=CC=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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